1-(1-methyl-2-phenyl-1H-indol-3-yl)-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione
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Overview
Description
1-(1-methyl-2-phenyl-1H-indol-3-yl)-2-[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-1,2-ethanedione is a complex organic compound that features both indole and quinoxaline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-2-phenyl-1H-indol-3-yl)-2-[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-1,2-ethanedione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized from o-phenylenediamine and a suitable diketone.
Coupling Reactions: The indole and quinoxaline moieties can be coupled through various organic reactions, such as condensation or cyclization reactions, under specific conditions (e.g., temperature, solvent, catalysts).
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-2-phenyl-1H-indol-3-yl)-2-[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-1,2-ethanedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could lead to indole derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-methyl-2-phenyl-1H-indol-3-yl)-2-[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-1,2-ethanedione would depend on its specific biological target. Generally, compounds with indole and quinoxaline structures can interact with enzymes, receptors, or DNA, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-2-phenyl-1H-indol-3-yl)-2-[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-1,2-ethanedione: .
Uniqueness
The uniqueness of 1-(1-methyl-2-phenyl-1H-indol-3-yl)-2-[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-1,2-ethanedione lies in its specific combination of indole and quinoxaline moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H19N3O3 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(1-methyl-2-phenylindol-3-yl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C25H19N3O3/c1-27-19-13-7-5-11-17(19)22(23(27)16-9-3-2-4-10-16)24(30)25(31)28-15-21(29)26-18-12-6-8-14-20(18)28/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
PERXCNYRQJIOFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)N4CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
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